

In-Depth Technical Guide to 2-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Fluoro-4-methylphenylacetonitrile
Cat. No.:	B1303438

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluoro-4-methylphenylacetonitrile**, a key chemical intermediate. This document details its chemical identifiers, physical properties, and outlines a general synthetic pathway, compiled from available chemical literature.

Core Compound Identifiers and Properties

2-Fluoro-4-methylphenylacetonitrile is a substituted aromatic nitrile. Its unique structural features, including the fluorine atom and the methyl group on the phenyl ring, make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Identifier	Value
CAS Number	518070-26-3
Molecular Formula	C ₉ H ₈ FN
Molecular Weight	149.17 g/mol
IUPAC Name	2-(2-fluoro-4-methylphenyl)acetonitrile
Canonical SMILES	CC1=CC(=C(C=C1)CC#N)F
InChI	InChI=1S/C9H8FN/c1-6-3-4-8(5-10)9(11)2-7(6)12/h2-4H,5H2,1H3
InChIKey	Not readily available
PubChem CID	Not available in PubChem

Synthesis Methodology

The synthesis of **2-Fluoro-4-methylphenylacetonitrile** typically involves the cyanation of a corresponding benzyl halide. While a specific detailed protocol for this exact compound is not readily available in public literature, a general and plausible synthetic route can be extrapolated from established methods for analogous phenylacetonitriles. A common approach is the nucleophilic substitution of a halide with a cyanide salt.

General Experimental Protocol (Hypothetical)

- Starting Material: 2-Fluoro-4-methylbenzyl bromide (or chloride).
- Reagent: Sodium cyanide (NaCN) or potassium cyanide (KCN).
- Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Reaction Conditions: The reaction is typically carried out at a slightly elevated temperature (e.g., 50-80 °C) with stirring for several hours.

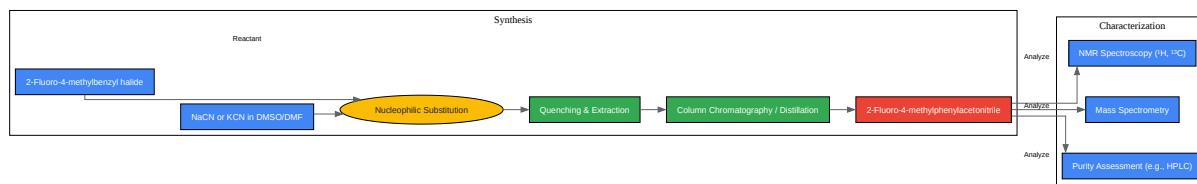
- **Work-up:** The reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure **2-Fluoro-4-methylphenylacetonitrile**.

It is crucial for researchers to conduct this reaction in a well-ventilated fume hood due to the high toxicity of cyanide salts.

Spectroscopic Data (Predicted)

While experimental spectra for **2-Fluoro-4-methylphenylacetonitrile** are not widely published, predicted NMR chemical shifts can be estimated based on the structure:

- **^1H NMR:**
 - The methyl protons ($-\text{CH}_3$) would likely appear as a singlet around δ 2.3 ppm.
 - The methylene protons ($-\text{CH}_2\text{CN}$) would likely appear as a singlet around δ 3.7 ppm.
 - The aromatic protons would appear as multiplets in the range of δ 7.0-7.4 ppm, with splitting patterns influenced by the fluorine and methyl substituents.
- **^{13}C NMR:**
 - The methyl carbon would resonate around δ 20 ppm.
 - The methylene carbon would be found around δ 25 ppm.
 - The nitrile carbon would appear around δ 117 ppm.
 - The aromatic carbons would show complex signals between δ 115 and 165 ppm, with the carbon attached to the fluorine atom exhibiting a large coupling constant.


Mass Spectrometry (Predicted): The electron ionization mass spectrum would be expected to show a molecular ion peak (M^+) at m/z 149, corresponding to the molecular weight of the compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the involvement of **2-Fluoro-4-methylphenylacetonitrile** in any signaling pathways. Fluoro-organic compounds, in general, are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity.^[1] The potential biological activities of this compound would need to be determined through screening and in-depth biological studies.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of **2-Fluoro-4-methylphenylacetonitrile**.

[Click to download full resolution via product page](#)

Caption: Synthetic and characterization workflow for **2-Fluoro-4-methylphenylacetonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 2-Fluoro-4-methylphenylacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1303438#2-fluoro-4-methylphenylacetonitrile-cas-number-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com